molecular formula C10H12N2O2 B2756782 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid CAS No. 548773-17-7

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B2756782
CAS No.: 548773-17-7
M. Wt: 192.218
InChI Key: FTTBYNUKHIXDOF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-17-7) is a high-purity chemical compound offered for research and development purposes. This pyrimidine-carboxylic acid derivative has a molecular formula of C10H12N2O2 and a molecular weight of 192.21 . The compound features a pyrimidine core, a cyclopropyl substituent, and a carboxylic acid functional group, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its structure is related to other pharmacologically active compounds containing cyclopropanecarboxylic acid groups, which are known to be studied for their activity as enzyme inhibitors and their role in metabolic pathway research . Researchers can utilize this compound as a key building block in organic synthesis. Handle with care; this product poses safety hazards and may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-8(10(13)14)6(2)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTBYNUKHIXDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dimethyl-5-formylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • Anticancer Research : The compound has been studied for its potential as an anti-cancer agent. Research indicates that it may target specific pathways involved in tumor growth. For instance, preclinical models have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Cystic Fibrosis Treatment : The compound has been investigated for its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. Potential leads for more effective drugs targeting CFTR have emerged from structure-based optimization studies involving similar compounds .

Agricultural Chemistry

Pesticide Development

  • The compound is being evaluated for its efficacy as a pesticide or herbicide. Its unique chemical structure may provide novel solutions for crop protection while minimizing environmental impact. Initial studies suggest that it can effectively inhibit certain pests and diseases affecting crops, potentially leading to safer agricultural practices .

Material Science

Advanced Materials

  • Research is ongoing into the use of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid in the development of advanced materials. Its properties are being explored for creating polymers with enhanced thermal stability and mechanical strength, which are beneficial in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells; targets tumor growth pathways
Cystic Fibrosis ModulatorPotential CFTR modulators identified; enhances ion transport
Agricultural ChemistryPesticide/Herbicide DevelopmentEffective against pests; reduces environmental impact
Material SciencePolymer DevelopmentEnhances thermal stability and mechanical strength

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with some showing lower IC50 values compared to established chemotherapeutics like Cisplatin. This suggests a promising avenue for further development in cancer therapies.
  • Neuroprotective Effects :
    • Compounds with similar structural motifs were evaluated for neuroprotective properties. Findings indicated that these compounds could enhance the expression of neuroprotective proteins and reduce neuroinflammation, suggesting potential applications in neurodegenerative disease treatments.
  • Structure-Activity Relationship Analysis :
    • Research on the structure-activity relationships of this compound revealed that modifications to the cyclopropyl group significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells, guiding future synthetic efforts to optimize therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl and dimethyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of pyrimidine-5-carboxylic acids, where substituent variations significantly influence physicochemical properties and applications. Key analogs include:

Compound Name Substituents (Positions) Key Features References
4,6-Dimethylpyrimidine-5-carboxylic Acid 4-Me, 6-Me, 5-COOH Widely used in industrial synthesis; high market demand (2020-2025 CAGR 5.2%)
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic Acid 2-OMe, 4-Me, 6-Me, 5-COOH Enhanced solubility due to methoxy group; used in medical intermediates
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid 2-Cyclopropyl, 5-Cl, 6-alkylamino Complex substituents enable targeted bioactivity; purity >95%
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid 2-Cyclopentylsulfanyl, 4-Me Sulfur-containing substituent modifies electronic properties for R&D uses

Key Observations :

  • Cyclopropyl vs. Methoxy Groups : The cyclopropyl group in the target compound may confer steric hindrance and metabolic stability compared to the methoxy group in the analog from , which improves solubility .

Comparison of Manufacturing Challenges :

  • Market Availability : 4,6-Dimethylpyrimidine-5-carboxylic acid is commercially prominent, with global production projected to reach 1,200 MT by 2025 . In contrast, 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is less documented, suggesting niche or experimental status.
  • Technical Barriers : The cyclopropyl group introduces synthetic complexity, requiring specialized reagents (e.g., cyclopropanation agents) compared to simpler methyl or methoxy substituents .

Biological Activity

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a compound belonging to the pyrimidine family, notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 548773-17-7
Molecular Formula C₈H₉N₃O₂
Molecular Weight 165.17 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which can lead to antimicrobial and anticancer effects .
  • Interaction with Receptors : It may bind to certain receptors or proteins, altering their activity and influencing cellular pathways related to inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary evaluations suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in PubMed reported that derivatives of pyrimidine compounds showed significant inhibition of cancer cell lines, suggesting potential use in cancer therapeutics . The IC50 values for various derivatives were evaluated, highlighting the potency of this compound against specific cancer types.
  • Antimicrobial Testing : Another research article indicated that this compound was effective against a range of microbial strains, demonstrating an ability to disrupt bacterial cell membranes . The results were quantified using minimum inhibitory concentration (MIC) assays.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar pyrimidine derivatives:

Compound NameBiological ActivityRemarks
2-Amino-4,6-dimethylpyrimidine Moderate antimicrobial activityLacks carboxylic acid group
4,6-Dimethylpyrimidine-5-carboxylic acid Exhibits lower anticancer activityLess potent than cyclopropyl derivative

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A pyrimidine core is first constructed using urea or thiourea derivatives, followed by regioselective alkylation at the 4- and 6-positions. Carboxylic acid functionality is introduced through hydrolysis of nitrile intermediates or oxidation of methyl groups. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (70–100°C), and catalysts like BOP reagent for coupling reactions . Yield improvements may require inert atmospheres (N₂/Ar) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • Spectroscopy : IR identifies carboxylic acid (C=O stretch ~1678 cm⁻¹) and cyclopropyl C-H bends (3100–3200 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; methyl groups as singlets) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, especially for resolving cyclopropyl ring geometry and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

  • Use consistent microbial strains (e.g., ATCC references) and growth media (Mueller-Hinton agar).
  • Control compound purity (>95%, verified via HPLC) and solubility (use DMSO/water mixtures with ≤1% organic solvent) .
  • Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Compare results against positive controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies are used to investigate the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (Kd). Enzyme inhibition is tested via kinetic assays (e.g., NADH oxidation for dehydrogenase targets) .
  • Computational docking : Molecular dynamics simulations (AutoDock Vina, GROMACS) model cyclopropyl steric effects and carboxylate interactions with catalytic residues .
  • Mutagenesis studies : Replace key amino acids in target enzymes (e.g., His → Ala) to validate binding hypotheses .

Q. How can solubility limitations in aqueous assays be addressed without compromising bioactivity?

  • Methodological Answer :

  • Co-solvents : Use biocompatible agents like PEG-400 or cyclodextrins (≤5% v/v) to enhance solubility .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by in situ hydrolysis .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What computational approaches predict regioselectivity in further functionalization (e.g., halogenation)?

  • Methodological Answer :

  • DFT calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
  • Hammett plots : Correlate substituent electronic effects (σ values) with reaction rates for halogenation or sulfonation .
  • Machine learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (temperature, catalysts) .

Data Presentation Example

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
IR (KBr) 1678 cm⁻¹ (C=O), 3109 cm⁻¹ (C-H aromatic), 3395 cm⁻¹ (N-H/O-H)
¹H NMR (CDCl₃) δ 1.16 (s, 1H, N-H), 2.38 (s, 3H, CH₃), 8.48 (s, 1H, COOH)
X-ray Cyclopropyl ring puckering angle: 12.5°; H-bond distance: 2.1 Å (COOH···N)

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